Cas no 57153-10-3 (2-butoxyethane-1-thiol)
2-butoxyethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2-butoxyethane-1-thiol
- Ethanethiol, 2-butoxy-
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- Inchi: 1S/C6H14OS/c1-2-3-4-7-5-6-8/h8H,2-6H2,1H3
- InChI Key: NSBQEXGAGSBJGY-UHFFFAOYSA-N
- SMILES: C(S)COCCCC
Experimental Properties
- Density: 0.9111 g/cm3
- Boiling Point: 165-167 °C
- pka: 9.70±0.10(Predicted)
2-butoxyethane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7023641-0.05g |
2-butoxyethane-1-thiol |
57153-10-3 | 95% | 0.05g |
$174.0 | 2023-05-26 | |
| Enamine | EN300-7023641-0.1g |
2-butoxyethane-1-thiol |
57153-10-3 | 95% | 0.1g |
$257.0 | 2023-05-26 | |
| Enamine | EN300-7023641-0.25g |
2-butoxyethane-1-thiol |
57153-10-3 | 95% | 0.25g |
$367.0 | 2023-05-26 | |
| Enamine | EN300-7023641-0.5g |
2-butoxyethane-1-thiol |
57153-10-3 | 95% | 0.5g |
$579.0 | 2023-05-26 | |
| Enamine | EN300-7023641-1.0g |
2-butoxyethane-1-thiol |
57153-10-3 | 95% | 1g |
$743.0 | 2023-05-26 | |
| Enamine | EN300-7023641-2.5g |
2-butoxyethane-1-thiol |
57153-10-3 | 95% | 2.5g |
$1454.0 | 2023-05-26 | |
| Enamine | EN300-7023641-5.0g |
2-butoxyethane-1-thiol |
57153-10-3 | 95% | 5g |
$2152.0 | 2023-05-26 | |
| Enamine | EN300-7023641-10.0g |
2-butoxyethane-1-thiol |
57153-10-3 | 95% | 10g |
$3191.0 | 2023-05-26 |
2-butoxyethane-1-thiol Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-butoxyethane-1-thiol
Introduction to 2-butoxyethane-1-thiol (CAS No. 57153-10-3)
2-butoxyethane-1-thiol, also known by its CAS number 57153-10-3, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its butoxy and thiol functional groups, exhibits unique chemical properties that make it valuable in various applications, particularly in the synthesis of specialized chemicals and potential drug candidates.
The molecular structure of 2-butoxyethane-1-thiol consists of an ethyl chain with a butyl group attached to the second carbon atom and a thiol (-SH) group at the terminal carbon. This configuration imparts both solubility and reactivity characteristics that are highly beneficial in synthetic chemistry. The presence of the thiol group makes it a nucleophilic species, capable of participating in various organic reactions such as nucleophilic substitution, addition reactions, and metal coordination, which are pivotal in pharmaceutical development.
In recent years, 2-butoxyethane-1-thiol has been explored for its potential role in drug discovery and development. Its ability to act as a building block for more complex molecules has made it a subject of interest in medicinal chemistry. Researchers have been investigating its derivatives as intermediates for synthesizing novel therapeutic agents targeting various diseases. The compound’s compatibility with other functional groups allows for the creation of diverse molecular architectures, which is crucial for developing drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of 2-butoxyethane-1-thiol is its role in the synthesis of organometallic complexes. These complexes are widely used as catalysts in organic transformations and have been implicated in the development of new synthetic methodologies. The thiol group can coordinate with transition metals such as palladium, copper, and gold, facilitating cross-coupling reactions that are essential in constructing complex organic molecules. This property has opened up new avenues for the synthesis of fine chemicals and pharmaceuticals.
Moreover, 2-butoxyethane-1-thiol has found applications in material science, particularly in the development of corrosion inhibitors and surface-active agents. Its ability to form stable complexes with metals makes it an effective additive for protecting metal surfaces from oxidative degradation. Additionally, its amphiphilic nature allows it to act as a surfactant, influencing the properties of emulsions and foams used in industrial processes.
The pharmaceutical industry has also leveraged 2-butoxyethane-1-thiol for its potential biological activities. Studies have shown that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. Researchers have synthesized analogs that target specific biological pathways, demonstrating promise as lead compounds for drug development. The structural flexibility of 2-butoxyethane-1-thiol allows chemists to modify its properties systematically, enabling the optimization of biological activity through structure-activity relationship studies.
In conclusion, 2-butoxyethane-1-thiol (CAS No. 57153-10-3) is a multifaceted compound with broad applications across chemical synthesis, pharmaceutical research, and material science. Its unique structural features and reactivity make it indispensable in modern chemical research. As advancements continue to unfold in synthetic methodologies and drug discovery, the significance of 2-butoxyethane-1-thiol is expected to grow further, driving innovation in multiple scientific domains.
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